BenchChemオンラインストアへようこそ!

Fmrfamide

NPFF receptor pharmacology RFamide peptide SAR opioid modulation

Fmrfamide (Phe-Met-Arg-Phe-NH₂, CAS 152165-14-5) is a prototypical tetrapeptide neuropeptide originally isolated from the ganglia of the clam Macrocallista nimbosa. As the founding member of the FMRFamide-related peptide (FaRP) family, which is defined by the C-terminal RFamide (Arg-Phe-NH₂) motif, it serves as an essential reference compound for investigating RFamide receptor pharmacology across invertebrate and mammalian systems.

Molecular Formula C29H42N8O4S
Molecular Weight 598.8 g/mol
CAS No. 152165-14-5
Cat. No. B115519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmrfamide
CAS152165-14-5
SynonymsFMRF
FMRF amide
FMRF NH2
FMRF-amide
FMRF-NH2
FMRFamide
FMRFamide, (D-Arg)-Isomer
FMRFamide, (D-Met)-Isomer
FMRFamide, (D-Phe)-Isomer
FMRFamide, (D-phenylalanine)-Isomer
Phe Met Arg Phe amide
Phe-Met-Arg-Phe-amide
Phe-Met-Arg-Phe-NH2
Molecular FormulaC29H42N8O4S
Molecular Weight598.8 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1
InChIKeyWCSPDMCSKYUFBX-ZJZGAYNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmrfamide (CAS 152165-14-5): Molluscan Neuropeptide Reference Standard for Invertebrate and Mammalian Receptor Pharmacology


Fmrfamide (Phe-Met-Arg-Phe-NH₂, CAS 152165-14-5) is a prototypical tetrapeptide neuropeptide originally isolated from the ganglia of the clam Macrocallista nimbosa . As the founding member of the FMRFamide-related peptide (FaRP) family, which is defined by the C-terminal RFamide (Arg-Phe-NH₂) motif, it serves as an essential reference compound for investigating RFamide receptor pharmacology across invertebrate and mammalian systems [1]. Fmrfamide exhibits a characteristic sequence of hydrophobic (Phe¹, Met²) and cationic (Arg³) residues with an amidated C-terminus, conferring distinct receptor activation profiles compared to other FaRPs and N-terminally extended RFamide peptides . Its broad evolutionary conservation and dual ionotropic/metabotropic receptor targeting make it a fundamental probe for neuropeptide signaling studies.

Why Fmrfamide Cannot Be Interchanged with FLRFamide, PQRFamide, or N-Terminally Extended FaRPs


FMRFamide-related peptides exhibit pronounced functional divergence despite sharing the C-terminal RFamide motif. N-terminal residue identity—specifically Phe¹ versus Leu¹ in FLRFamide or the presence of N-terminal extensions—dramatically alters receptor subtype selectivity, potency rank order, and downstream physiological responses [1]. For instance, FLRFamide demonstrates higher inhibitory potency than Fmrfamide on specific neuronal subtypes, while PQRFamide exhibits substantially weaker receptor binding affinity [2]. Even conservative modifications such as N-terminal extension or Met² substitution alter the threshold for excitation versus inhibition in molluscan central neurons [3]. Consequently, generic substitution of Fmrfamide with other FaRPs in pharmacological assays or physiological studies yields non-equivalent results, necessitating compound-specific selection based on the experimental receptor system under investigation.

Quantitative Differentiation Evidence for Fmrfamide Against Key Comparators


Fmrfamide Exhibits 7-Fold Higher NPFF Receptor Binding Affinity than PQRFamide in Rat Spinal Cord

In a competitive ligand binding assay using rat spinal cord membranes, Fmrfamide demonstrated an intermediate NPFF receptor binding profile relative to the endogenous ligand NPFF and the truncated analog PQRFamide. Fmrfamide bound to NPFF receptors with a Ki of 1.8 nM, which is approximately 7-fold lower affinity than NPFF (Ki = 0.26 nM) but approximately 7-fold higher affinity than PQRFamide (Ki = 12 nM) [1]. This quantitative ordering establishes Fmrfamide as a moderately potent NPFF receptor ligand, positioning it between the high-affinity endogenous octapeptide and the substantially weaker tetrapeptide analog.

NPFF receptor pharmacology RFamide peptide SAR opioid modulation

Fmrfamide Demonstrates Intermediate Inhibitory Potency Compared to FLRFamide and FFRFamide on Helix F1 Neurons

Electrophysiological recordings from identified F1 neurons of the snail Helix aspersa revealed a clear potency rank order among RFamide tetrapeptide analogs. Fmrfamide exhibited intermediate inhibitory potency, with FLRFamide (Leu² substitution) being more potent and FFRFamide (Phe² substitution) being less potent. The full rank order was: FLRFamide > FMRFamide > FFRFamide > LFRFamide >> LLRFamide [1]. Additionally, fragment peptides LRFamide and MRFamide at 100 μM were completely inactive on both F1 and F2 neurons, demonstrating that the full tetrapeptide sequence is essential for biological activity [1].

molluscan neurophysiology RFamide receptor pharmacology neuronal inhibition

Fmrfamide Activates Peptidergic Neuronal K+ Currents with ED50 of 23 nM

In peptidergic caudodorsal neurons of the mollusk Lymnaea stagnalis, Fmrfamide dose-dependently activates a distinctive K+ current that integrates receptor-dependent gating with voltage-dependent gating mechanisms [1]. The ED50 for this activation is 23 nM [2]. This K+ current activation profile contrasts with the compound's Na+ current attenuation effects observed in cephalopod centrifugal neurons, highlighting receptor system-dependent functional divergence [3].

potassium channel modulation peptidergic neuron electrophysiology neuropeptide signaling

Concentration-Dependent Biphasic Response on Helix F2 Neurons Distinguishes Fmrfamide from FFRFamide, LFRFamide, and LLRFamide

On identified F2 neurons of Helix aspersa, Fmrfamide and FLRFamide exhibit a unique concentration-dependent biphasic response: at lower concentrations (< 10 μM) both peptides typically produce only excitation, while at higher concentrations (> 30 μM) they produce excitation followed by inhibition [1]. In marked contrast, FFRFamide produces only excitation at all tested concentrations, while LFRFamide and LLRFamide produce only inhibition. Fragment peptides MRFamide and LRFamide at 100 μM show no activity whatsoever [1]. This differential concentration-response profile indicates that Fmrfamide activates distinct RFamide receptor populations at different concentration thresholds—a property not shared by the other tested analogs except FLRFamide.

biphasic neuronal response RFamide receptor subtypes concentration-dependent pharmacology

Concentration-Dependent Functional Reversal in Mytilus Catch Muscle: Relaxation (10⁻⁸-10⁻⁷ M) Versus Contraction (>10⁻⁷ M)

In the anterior byssus retractor muscle (ABRM) of Mytilus, Fmrfamide produces opposing physiological effects depending on concentration. At low concentrations (10⁻⁸-10⁻⁷ M), Fmrfamide relaxes acetylcholine (ACh)-induced catch-tension, whereas at high concentrations (>10⁻⁷ M), it causes contraction . Structure-activity analysis revealed that the structural requirements for contraction differ from those for relaxation, and Fmrfamide-related contractile peptides can desensitize subsequent relaxant responses, suggesting the existence of at least two pharmacologically distinct FMRFamide receptor classes in this tissue .

molluscan muscle pharmacology concentration-dependent functional reversal catch muscle physiology

In Vivo Growth Hormone Release in OVX Rats Following Fmrfamide Administration

In conscious ovariectomized (OVX) rats, intravenous administration of Fmrfamide stimulates significant growth hormone (GH) release. Injection of 200 ng (313.8 pM) Fmrfamide in 2 μL produced significantly elevated plasma GH within 15 minutes post-injection, with effects evident as early as 5 minutes and sustained through 30 minutes. Higher doses of 400-800 ng (627-1255 pM) similarly increased GH levels [1]. The presence of FMRFamide-like immunoreactivity in hypothalamic neuronal elements further supports a physiological role in anterior pituitary regulation [1].

growth hormone secretion mammalian neuropeptide function in vivo peptide pharmacology

Optimal Research and Industrial Application Scenarios for Fmrfamide


NPFF Receptor Pharmacological Profiling in Mammalian Tissue

Fmrfamide serves as a moderately potent NPFF receptor ligand (Ki = 1.8 nM) in competitive binding assays using rat spinal cord membranes [1]. Its intermediate affinity—approximately 7-fold weaker than NPFF but 7-fold stronger than PQRFamide—makes it a valuable reference compound for establishing SAR gradients in RFamide peptide libraries. Researchers investigating opioid modulation and NPFF receptor pharmacology can employ Fmrfamide as a calibration standard when screening novel RFamide analogs.

Molluscan Neuronal RFamide Receptor Subtype Differentiation

Fmrfamide exhibits a characteristic biphasic concentration-response on Helix F2 neurons (excitation <10 μM; excitation+inhibition >30 μM), a profile shared only with FLRFamide among tested analogs [1]. This property enables experimental differentiation of excitatory versus inhibitory RFamide receptor populations within a single neuronal preparation. Researchers studying invertebrate neuropeptide signaling can use Fmrfamide to probe dual receptor pharmacology through concentration-titrated electrophysiology.

Peptidergic Neuronal K+ Channel Activation Studies

Fmrfamide activates a distinctive voltage-dependent K+ current in molluscan peptidergic neurons with an ED50 of 23 nM [1][2]. This quantitatively defined potency provides a reliable benchmark for electrophysiological investigations of neuropeptide-modulated K+ conductances. The compound's established dose-response relationship (23 nM ED50) facilitates precise experimental design in patch-clamp studies examining lipoxygenase pathway involvement and receptor-dependent gating mechanisms [3].

Concentration-Dependent Functional Reversal Studies in Molluscan Smooth Muscle

Fmrfamide produces opposite effects in Mytilus ABRM preparations depending on concentration: relaxation of ACh catch-tension at 10⁻⁸-10⁻⁷ M versus contraction at >10⁻⁷ M [1]. This concentration-dependent functional reversal provides a unique experimental system for investigating dual receptor pharmacology and receptor desensitization mechanisms in a single tissue. The distinct SAR profiles for relaxant versus contractile activities make Fmrfamide an essential probe for molluscan muscle physiology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmrfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.